Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
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Overview
Description
Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ketones or aldehydes.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-2-carboxylate share a similar indole core structure.
Fluorophenyl Compounds: Compounds like 4-fluorophenylalanine and 4-fluorophenylhydrazine contain the fluorophenyl group.
Uniqueness
Methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is unique due to its specific combination of the indazole core and the fluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C15H15FN2O2 |
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Molecular Weight |
274.29 g/mol |
IUPAC Name |
methyl 1-(4-fluorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylate |
InChI |
InChI=1S/C15H15FN2O2/c1-20-15(19)10-2-7-14-11(8-10)9-17-18(14)13-5-3-12(16)4-6-13/h3-6,9-10H,2,7-8H2,1H3 |
InChI Key |
WKMDQDAZTGGCMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)C=NN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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